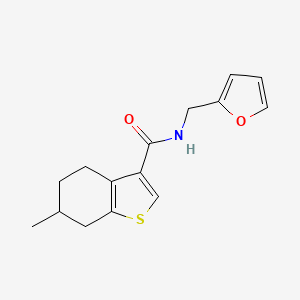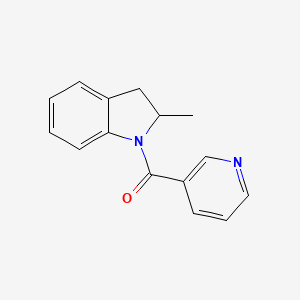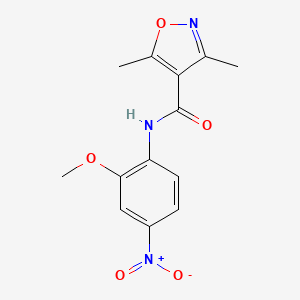![molecular formula C15H17NO4 B4181037 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B4181037.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-furamide
Vue d'ensemble
Description
“N-[1-(3,4-dimethoxyphenyl)ethyl]-2-furamide” is a chemical compound with the molecular formula C12H17NO3 . It is also known by other names such as Acetamide, N- (3,4-dimethoxyphenethyl)-; N- (3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2- [3,4-dimethoxyphenyl]ethylamine .
Molecular Structure Analysis
The molecular structure of “N-[1-(3,4-dimethoxyphenyl)ethyl]-2-furamide” can be analyzed using its InChI string: InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) . This string represents the molecule’s structure in a linear format, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
“N-[1-(3,4-dimethoxyphenyl)ethyl]-2-furamide” has a molecular weight of 223.268 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 408.4±35.0 °C at 760 mmHg, a vapour pressure of 0.0±1.0 mmHg at 25°C, and an enthalpy of vaporization of 66.0±3.0 kJ/mol . It also has a flash point of 200.8±25.9 °C, an index of refraction of 1.505, and a molar refractivity of 62.0±0.3 cm3 .Applications De Recherche Scientifique
Medicine: Alzheimer’s Disease Treatment
This compound has shown potential in the treatment of Alzheimer’s disease. It can bind with alpha7nAChR, which is the same binding site as bungarotoxin . It has demonstrated anti-inflammatory activity and neuroprotective effects. Moreover, it can act directly on amyloid protein, reducing the toxic effects of beta-amyloid on nerve cells, thus showing promise for clinical application in resisting Alzheimer’s disease .
Agriculture: Plant Protection
While specific data on N-[1-(3,4-dimethoxyphenyl)ethyl]-2-furamide in agriculture is limited, related compounds have been described as efficient components in fungicide, bactericide, and herbicide formulations . This suggests potential applications in plant protection and yield improvement.
Material Science: Functional Polymers and Adhesives
In material science, derivatives of this compound could be used in the development of functional polymers and adhesives. Eco-friendly approaches in synthesizing such compounds are of particular interest due to their reduced environmental impact .
Environmental Science: Eco-Friendly Methodologies
The compound’s derivatives are being explored for eco-friendly methodologies in environmental science. This includes the synthesis of bio-functional hybrid compounds characterized using various spectral data, which could have implications for environmental hazard reduction .
Biochemistry: Biological Activity
In biochemistry, the compound serves as a starting material for a wide range of biologically active naturally occurring alkaloids. These include 3-arylisoquinolines, benzo[c]phenanthridines, and protoberberines, which are significant due to their medicinal properties .
Pharmacology: Pharmacokinetics and Pharmacodynamics
Substituted benzimidazole derivatives of this compound are associated with various pharmacokinetic and pharmacodynamic properties. These properties are attributed to their affinity towards a variety of enzymes and protein receptors, indicating potential applications in drug development .
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10(16-15(17)13-5-4-8-20-13)11-6-7-12(18-2)14(9-11)19-3/h4-10H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJKNVVFRYKUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4180956.png)



![4-methyl-5-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4180981.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydro-2-furancarboxamide](/img/structure/B4180987.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}cyclopentanecarboxamide](/img/structure/B4180994.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide](/img/structure/B4181012.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B4181017.png)


![7-(2-cyclohexylethyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4181059.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-N-(2-ethoxyphenyl)-3-thiophenecarboxamide](/img/structure/B4181063.png)